Xanthoangelol
Overview
Description
This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Xanthoangelol is characterized by its unique structure, which includes a chalcone backbone with prenyl groups attached, contributing to its potent bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthoangelol typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by an aqueous-alcoholic alkali, such as sodium hydroxide, and involves the condensation of acetophenone and benzaldehyde derivatives . The reaction can be carried out at elevated temperatures (around 50°C) for 12-15 hours or at room temperature for a week .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from the roots of Angelica keiskei. The roots are dried and subjected to solvent extraction, followed by purification processes such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Xanthoangelol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are compounds with potential anticancer properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include quinones, dihydrochalcones, and various substituted derivatives. These products have been studied for their enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Xanthoangelol exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by generating reactive oxygen species and downregulating antioxidant proteins.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antibacterial Activity: This compound targets bacterial histidine kinases, inhibiting their activity and preventing bacterial virulence.
Comparison with Similar Compounds
Xanthoangelol is unique among prenylated chalcones due to its potent bioactivities. Similar compounds include:
This compound B: Another prenylated chalcone from Angelica keiskei, known for its inhibitory effects on bacterial virulence.
4-Hydroxyderricin: A related compound with similar anti-inflammatory and anticancer properties.
Homoflemingin: A chalcone with geranyl and methoxy substituents, exhibiting antimicrobial activities.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSMBOSQWGHYCW-MDGZPELGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317693 | |
Record name | Xanthoangelol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-76-2 | |
Record name | Xanthoangelol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62949-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthoangelol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthoangelol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOANGELOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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